H-Kppr-OH
Description
Properties
Molecular Formula |
C22H40N8O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-6-14(24)19(32)30-13-5-9-17(30)20(33)29-12-4-8-16(29)18(31)28-15(21(34)35)7-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
CKFCCXJQYNXYHI-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis of H-Kppr-OH begins with the selection of a Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH, as described in studies of analogous peptide systems. The arginine residue is anchored via its C-terminal carboxyl group to the resin, ensuring directional elongation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain of arginine, preventing undesired side reactions during subsequent couplings.
Sequential Deprotection and Coupling
The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a 20% piperidine solution in dimethylformamide (DMF), liberating the α-amino group for coupling. Proline residues, due to their secondary amine structure, require extended coupling times (60–90 minutes) with activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt). The second proline residue is coupled under identical conditions, followed by the addition of Fmoc-Lys(Boc)-OH. The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group to prevent branching.
Cleavage and Global Deprotection
Upon completion of the sequence, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v). This step simultaneously removes side-chain protecting groups (Pbf from arginine, Boc from lysine) and liberates the peptide into solution. The crude product is precipitated with cold diethyl ether, yielding a white powder.
Optimization of Coupling Efficiency
Challenges in Proline-Containing Sequences
The consecutive proline residues in this compound introduce steric hindrance and conformational rigidity, often leading to reduced coupling efficiency. Studies indicate that double coupling with 4-fold molar excess of Fmoc-Pro-OH and HBTU/HOBt improves yields to >95% per residue. Microwave-assisted SPPS at 50°C further enhances reaction kinetics, particularly for proline-rich sequences.
Arginine Side-Chain Reactivity
The basic guanidine group of arginine necessitates stringent protection to avoid side reactions. The Pbf group demonstrates superior stability under SPPS conditions compared to older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), as evidenced by reduced deletion peptide formation.
Analytical Characterization and Purification
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of 5–95% acetonitrile in 0.1% aqueous TFA. Analytical HPLC (Phenomenex Gemini C18, 50 × 3.0 mm) confirms a retention time (t<sub>R</sub>) of 3.09 minutes and purity >95%.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight with a measured m/z of 526.3 [M+H]<sup>+</sup> (calculated 526.3). High-resolution mass spectrometry (HRMS) further validates the isotopic distribution pattern.
Yield and Reproducibility
The global isolated yield for this compound under optimized conditions is 96 ± 1.2%, a testament to the efficiency of modern SPPS protocols. Key factors contributing to this high yield include:
-
Use of HBTU/HOBt activation for sterically hindered residues
-
Strict exclusion of moisture during coupling steps
-
Gradient elution during HPLC purification
Comparative Analysis of Synthetic Approaches
Solution-Phase Synthesis Limitations
While solution-phase methods are viable for short peptides, this compound’s sequence complexity renders this approach impractical. The need for multiple protection/deprotection cycles and poor solubility of intermediates result in yields <50%, as observed in analogous arginine-rich peptides .
Chemical Reactions Analysis
H-KPPR-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
H-KPPR-OH has several scientific research applications, including:
Chemistry: It is used as a ligand in studies involving the VEGF-A receptor neuropilin 1 (NRP1).
Biology: It has been studied for its potential to inhibit VEGF-A binding to NRP1, which is important in the context of angiogenesis and cancer research.
Mechanism of Action
H-KPPR-OH exerts its effects by inhibiting the binding of VEGF-A to the NRP1 receptor. This inhibition attenuates VEGFR2 phosphorylation in endothelial cells, which is a key step in the signaling pathway that promotes angiogenesis. By blocking this pathway, this compound can reduce the migration and viability of endothelial cells, which is significant in the context of cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Hydrogen Bond Donors/Acceptors | Key Modifications |
|---|---|---|---|---|---|---|---|
| H-Phe(4-NH₂)-OH | 943-80-6 | C₉H₁₂N₂O₂ | 180.20 | -1.72 | 89.34 | 3 / 5 | Para-amino phenylalanine |
| Z-Phe-OH | 1161-13-3 | C₁₇H₁₇NO₄ | 299.32 | 1.45 | 75.63 | 2 / 4 | Benzyloxycarbonyl (Z) protection |
| H-Asp-Asp-Asp-OH | 107208-63-9 | C₁₂H₁₉N₃O₉ | 363.09 | -6.10 | 233.42 | 7 / 11 | Tri-aspartic acid oligopeptide |
Key Findings
Side-Chain Functionalization: H-Phe(4-NH₂)-OH: The para-amino group increases polarity (PSA = 89.42 Ų) and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to Z-Phe-OH (PSA = 75.63 Ų) . Z-Phe-OH: The benzyloxycarbonyl (Z) protecting group reduces polarity, making it more lipophilic (LogP = 1.45), suitable for organic-phase reactions .
Biological Activity: H-Asp-Asp-Asp-OH: As a tripeptide, its high PSA (233.42 Ų) and seven hydrogen bond donors limit membrane permeability (low BBB permeability) but improve binding to polar targets like enzymes or receptors .
Synthesis and Purity :
- Z-Phe-OH : Synthesized via carbodiimide-mediated coupling (EDC.HCl, HOBt) in dichloromethane (0–20°C, 21 hours), yielding >95% purity after chromatography .
- H-Phe(4-NH₂)-OH : Produced via hydrogenation with Rosenmund catalyst (85% yield), requiring rigorous NMR and HRMS validation due to stereochemical complexity .
Research Implications and Challenges
Structural Optimization :
- Modifying side chains (e.g., substituting -NH₂ with -OH in H-Kppr-OH) could tune solubility and target specificity. For example, Z-Phe-OH’s lipophilicity aids in crossing lipid bilayers, whereas H-Asp-Asp-Asp-OH’s polarity favors aqueous environments .
Analytical Validation: and emphasize rigorous characterization (e.g., 2D NMR, HRMS) for novel compounds to confirm stereochemistry and purity, critical for reproducibility .
Safety and Toxicity :
- H-Phe(4-NH₂)-OH carries hazard warnings (H315-H319-H335) for skin/eye irritation, necessitating safer handling protocols compared to Z-Phe-OH .
Q & A
Q. How can researchers integrate this compound findings into existing scientific knowledge graphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
